molecular formula C31H32N2O6 B14778465 Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate

Cat. No.: B14778465
M. Wt: 528.6 g/mol
InChI Key: NHEGGHUEJVVAIV-UHFFFAOYSA-N
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Description

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.

    Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and amines are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted piperidine and benzyl derivatives.

Scientific Research Applications

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for amines.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate

InChI

InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35)

InChI Key

NHEGGHUEJVVAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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